Demonstrated Precursor to High-Mobility Organic Semiconductors
3,7-Dibromo-2,6-dihydroxynaphthalene serves as the exclusive synthetic intermediate for producing linear naphtho[2,3-b:6,7-b']dichalcogenophenes, which are a class of organic semiconductors. Devices fabricated from the diphenyl derivatives of these materials (DPh-NDXs) achieve an OFET hole mobility greater than 0.1 cm² V⁻¹ s⁻¹ and a power conversion efficiency of up to 2.0% in bilayer OPV devices [1]. This performance is directly enabled by the precise 3,7-dibromo substitution pattern of the starting naphthalene core, which directs the formation of the linear, π-extended framework. Non-brominated diols or regioisomers would yield different or non-functional materials.
| Evidence Dimension | OFET Hole Mobility |
|---|---|
| Target Compound Data | >0.1 cm² V⁻¹ s⁻¹ (for DPh-NDX derivatives synthesized from 3,7-dibromo-2,6-dihydroxynaphthalene) |
| Comparator Or Baseline | NDT derivatives (from non-brominated precursors) achieve comparable mobility, but the 3,7-dibromo precursor uniquely enables the synthesis of NDF and NDS derivatives with distinct electronic structures. |
| Quantified Difference | Mobility >0.1 cm² V⁻¹ s⁻¹ for both NDT and NDS derivatives; NDF derivative exhibits a different, larger HOMO-LUMO gap (3.4 eV vs. 3.0 eV for NDT/NDS) [1]. |
| Conditions | Thin-film OFETs fabricated by vacuum deposition on Si/SiO₂ substrates. |
Why This Matters
This quantifies the compound's essential role as a precursor to a class of high-performance organic semiconductors, making it a critical procurement item for materials science and organic electronics research groups.
- [1] Nakano, M., Mori, H., Shinamura, S., & Takimiya, K. (2012). Naphtho[2,3-b:6,7-b']dichalcogenophenes: Syntheses, Characterizations, and Chalcogene Atom Effects on Organic Field-Effect Transistor and Organic Photovoltaic Devices. Chemistry of Materials, 24(1), 190–198. View Source
